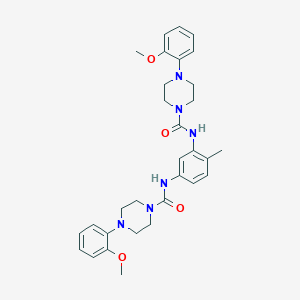
2-(2-Aminothiazol-4-yl)éthanol
Vue d'ensemble
Description
2-(2-Aminothiazol-4-yl)ethanol is an organic compound that belongs to the class of aminothiazoles. Aminothiazoles are significant due to their diverse biological activities and applications in medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with an amino group and an ethanol group attached to it. The presence of these functional groups makes 2-(2-Aminothiazol-4-yl)ethanol a versatile molecule in various chemical reactions and applications.
Applications De Recherche Scientifique
2-(2-Aminothiazol-4-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its antimicrobial, antifungal, and anti-inflammatory properties.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mécanisme D'action
Target of Action
2-(2-Aminothiazol-4-yl)ethanol, also known as 2-(2-amino-1,3-thiazol-4-yl)ethanol, is a compound that has shown potential in the field of medicinal chemistry . The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The compound interacts with these cells, exhibiting potent and selective nanomolar inhibitory activity .
Mode of Action
The compound interacts with its targets through a mechanism that involves the formation of a V-type intramolecular hydrogen bond between the amino and triazole groups . This interaction leads to changes in the structure and function of the target cells, contributing to its anticancer activity .
Biochemical Pathways
It is known that the compound has a broad pharmacological spectrum, suggesting that it may interact with multiple pathways . These interactions could lead to downstream effects such as the inhibition of cell proliferation and the induction of cell death .
Pharmacokinetics
The compound’s broad pharmacological activity suggests that it may have favorable adme properties that contribute to its bioavailability .
Result of Action
The result of the action of 2-(2-Aminothiazol-4-yl)ethanol is the inhibition of the growth of various cancerous cell lines . In addition, the compound has shown antioxidant activity, which can help protect cells from damage caused by reactive oxygen species .
Action Environment
The action of 2-(2-Aminothiazol-4-yl)ethanol can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)ethanol typically involves the reaction of 2-aminothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminothiazole and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Procedure: 2-aminothiazole is dissolved in a suitable solvent, such as ethanol or methanol. Ethylene oxide is then slowly added to the solution while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 2-(2-Aminothiazol-4-yl)ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Aminothiazol-4-yl)ethanol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purified product is then subjected to quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminothiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Condensation: Aldehydes or ketones are used in the presence of an acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(2-aminothiazol-4-yl)acetaldehyde or 2-(2-aminothiazol-4-yl)acetic acid.
Reduction: Formation of 2-(2-aminothiazol-4-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
Comparaison Avec Des Composés Similaires
2-(2-Aminothiazol-4-yl)ethanol can be compared with other similar compounds, such as:
2-Aminothiazole: Lacks the ethanol group, making it less versatile in certain reactions.
2-(2-Aminothiazol-4-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different reactivity and applications.
2-(2-Aminothiazol-4-yl)ethylamine: Contains an amine group instead of an ethanol group, affecting its chemical properties and uses.
The uniqueness of 2-(2-Aminothiazol-4-yl)ethanol lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRNCFRWUPCKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578858 | |
| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174666-17-2 | |
| Record name | 2-(2-Amino-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-amino-1,3-thiazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)-(9CI)](/img/structure/B64630.png)








